3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
CAS No.: 951884-53-0
Cat. No.: VC2282281
Molecular Formula: C16H14Cl2O2
Molecular Weight: 309.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951884-53-0 |
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Molecular Formula | C16H14Cl2O2 |
Molecular Weight | 309.2 g/mol |
IUPAC Name | (3,5-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
Standard InChI | InChI=1S/C16H14Cl2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3 |
Standard InChI Key | ZQQTZICJFIRZLN-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Fundamental Properties
Basic Identification Data
3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone is registered in the PubChem database with the identifier CID 24723177 . The compound was first added to the database on February 29, 2008, with the most recent modification to its entry dated April 5, 2025 . This benzophenone derivative is also known by several synonyms, including (3,5-dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone and has been assigned the CAS registry number 951884-53-0 .
Molecular Structure and Formula
The compound has a molecular formula of C16H14Cl2O2, corresponding to a molecular weight of 309.2 g/mol . Its chemical structure features two substituted aromatic rings connected by a carbonyl (C=O) group, which is the defining characteristic of benzophenones. The first ring contains chlorine atoms at positions 3 and 5, while the second ring possesses methyl groups at positions 3' and 5' and a methoxy group at position 4' .
Physical and Chemical Properties
Table 1 presents the key physical and chemical properties of 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone based on computed data available in the PubChem database.
Property | Value | Reference |
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Molecular Weight | 309.2 g/mol | |
Exact Mass | 308.0370851 Da | |
XLogP3-AA | 5.2 | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 2 | |
Rotatable Bond Count | 3 |
The computed XLogP3-AA value of 5.2 suggests that the compound has significant lipophilicity, which would indicate poor water solubility but good solubility in organic solvents . The absence of hydrogen bond donors and the presence of only two hydrogen bond acceptors (the carbonyl oxygen and methoxy oxygen) further support the predominantly lipophilic nature of this compound .
Structural Identification and Characteristics
Chemical Identifiers
Various chemical identifiers are used to precisely characterize and distinguish 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone in chemical databases and literature.
Table 2: Structural Identifiers of 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
Functional Groups and Structural Features
The structure of 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone includes several key functional groups:
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Carbonyl group: The central ketone functionality connecting the two aromatic rings is characteristic of benzophenones
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Chloro substituents: Two chlorine atoms at positions 3 and 5 on one ring
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Methyl substituents: Two methyl groups at positions 3' and 5' on the other ring
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Methoxy group: One methoxy substituent at position 4' on the second ring
These functional groups likely influence the compound's reactivity, stability, and potential applications. The presence of chlorine atoms often enhances lipophilicity and can confer specific biological activities, while the methoxy group might influence the compound's electronic properties and reactivity .
Comparative Analysis with Related Compounds
Structural Analogues
To better understand the potential properties and applications of 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, it is informative to compare it with structurally related benzophenone derivatives.
Table 3: Comparison with Structurally Related Benzophenone Derivatives
Implications for Properties and Activity
The variations in substitution patterns among these related compounds likely confer distinct physical, chemical, and potentially biological properties. For instance:
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The absence of a methoxy group in 3,4-Dichloro-3',5'-dimethylbenzophenone might reduce its polarity compared to 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone .
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The additional methoxy group in 3,5-Dichloro-3',4'-dimethoxybenzophenone could enhance its hydrogen-bonding capabilities and alter its electronic properties .
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The positioning of chlorine atoms at 3,5-positions versus 3,4-positions might influence the electronic distribution across the aromatic ring, potentially affecting reactivity and interactions with biological targets.
Research Gaps and Future Directions
Suggested Research Directions
Future research on 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone could productively focus on:
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Structure-Activity Relationship Studies: Comparative analysis with structurally similar benzophenones could establish patterns of activity based on substitution patterns.
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Agricultural Applications: Given the herbicidal activity of the related compound NK-049, investigation of potential herbicidal or plant growth regulatory properties would be worthwhile.
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Material Science Applications: Evaluation of potential applications in UV protection, polymer stabilization, or as photoinitiators in photochemical processes could be explored.
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